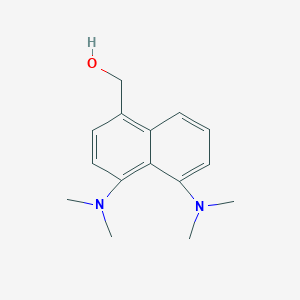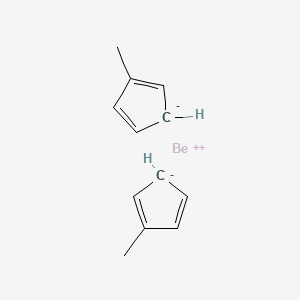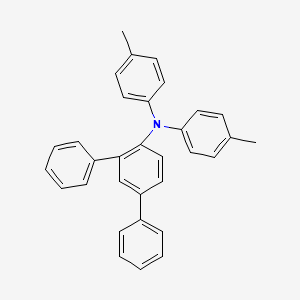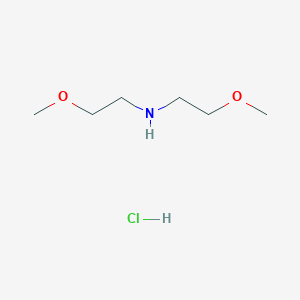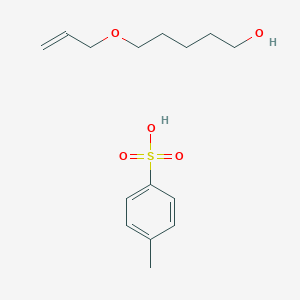![molecular formula C13H31O3PSi2 B14268052 Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate CAS No. 137811-76-8](/img/structure/B14268052.png)
Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a prop-2-en-1-yl chain substituted with trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate typically involves the Horner–Wadsworth–Emmons olefination reaction. This reaction uses diethyl phosphonate and an appropriate aldehyde or ketone in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is carried out under anhydrous conditions, often in solvents like tetrahydrofuran or dimethylformamide, at low temperatures to ensure high selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphonate group, leading to the formation of phosphonic acids.
Reduction: Reduction reactions can target the double bond in the prop-2-en-1-yl chain, converting it to a single bond.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a catalyst like tetrabutylammonium fluoride.
Major Products:
Oxidation: Phosphonic acids and their derivatives.
Reduction: Saturated phosphonates.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Investigated for its role in drug design, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate involves its ability to participate in various chemical reactions due to the presence of reactive phosphonate and trimethylsilyl groups. These groups can interact with molecular targets such as enzymes, leading to inhibition or modification of their activity. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl groups, which can stabilize transition states and intermediates in chemical reactions .
Comparaison Avec Des Composés Similaires
Diethyl [3-(trimethylsilyl)prop-2-yn-1-yl]phosphonate: Similar structure but with an alkyne instead of an alkene.
Diethyl [3-(trimethylsilyl)prop-2-en-1-yl]phosphonate: Lacks the additional trimethylsilyl group on the prop-2-en-1-yl chain.
Uniqueness: Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate is unique due to the presence of two trimethylsilyl groups, which enhance its stability and reactivity. This makes it a valuable reagent in synthetic chemistry, offering distinct advantages over similar compounds in terms of selectivity and yield in various reactions .
Propriétés
Numéro CAS |
137811-76-8 |
|---|---|
Formule moléculaire |
C13H31O3PSi2 |
Poids moléculaire |
322.53 g/mol |
Nom IUPAC |
(1-diethoxyphosphoryl-3-trimethylsilylprop-2-enyl)-trimethylsilane |
InChI |
InChI=1S/C13H31O3PSi2/c1-9-15-17(14,16-10-2)13(19(6,7)8)11-12-18(3,4)5/h11-13H,9-10H2,1-8H3 |
Clé InChI |
SYLGSEIEYUEVDW-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C=C[Si](C)(C)C)[Si](C)(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


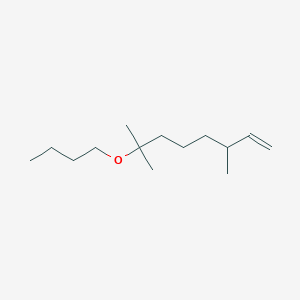
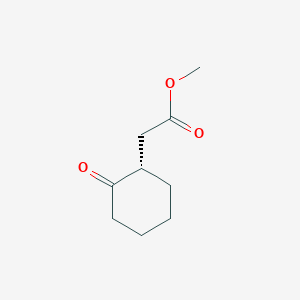
![(1S,5R,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14267981.png)
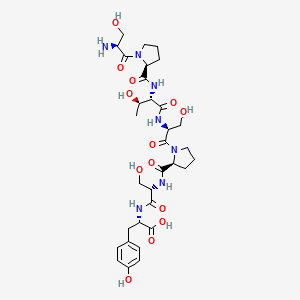
![6H-Benzo[a]fluoren-6-one](/img/structure/B14267994.png)
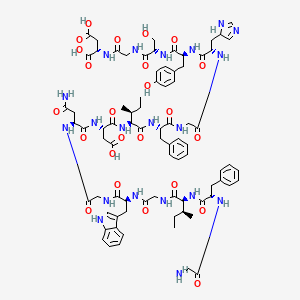
![N,N'-[Pentane-1,5-diyldi(4,1-phenylene)]bis[N-(4-methoxyphenyl)aniline]](/img/structure/B14268004.png)
